Cas no 102077-19-0 (1-(4-Phenoxyphenyl)ethanamine)

1-(4-Phenoxyphenyl)ethanamine structure
1-(4-Phenoxyphenyl)ethanamine structure
Product Name:1-(4-Phenoxyphenyl)ethanamine
Numero CAS:102077-19-0
MF:C14H15NO
MW:213.275003671646
CID:181140
PubChem ID:59207
Update Time:2024-11-04

1-(4-Phenoxyphenyl)ethanamine Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenemethanamine, a-methyl-4-phenoxy-
    • 1-(4-Phenoxyphenyl)ethanamine
    • Benzenemethanamine, .alpha.-methyl-4-phenoxy-
    • 1-(4-Phenoxy-phenyl)-aethylamin
    • 1-(4-phenoxyphenyl)ethan-1-amine
    • 1-(4-phenoxy-phenyl)-ethylamine
    • AC1L1QOV
    • BRN 2212672
    • CTK6A5196
    • SureCN506349
    • Z234895853
    • MFCD01732464
    • 102077-19-0
    • SCHEMBL506349
    • AKOS016905208
    • CS-0216859
    • DTXSID10907076
    • LS-43401
    • (+/-)-1-(4-phenoxyphenyl)-ethylamine
    • alpha-Methyl-p-phenoxybenzylamine
    • Benzenemethanamine, alpha-methyl-4-phenoxy-
    • BENZYLAMINE, alpha-METHYL-p-PHENOXY-
    • CEA07719
    • AKOS000244774
    • WSQOGHJCBFRHSI-UHFFFAOYSA-N
    • 1-(4-phenoxyphenyl)ethylamine
    • EN300-62843
    • N12529
    • (s)-1-(4-phenoxyphenyl)ethanamine
    • MFCD06762011
    • SY384031
    • MFCD06762010
    • SY182493
    • 2448101-35-5
    • (R)-1-(4-Phenoxyphenyl)ethanamine
    • 1234789-63-9
    • SY384033
    • Inchi: 1S/C14H15NO/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-11H,15H2,1H3
    • Chiave InChI: WSQOGHJCBFRHSI-UHFFFAOYSA-N
    • Sorrisi: O(C1C=CC=CC=1)C1C=CC(=CC=1)C(C)N

Proprietà calcolate

  • Massa esatta: 213.11545
  • Massa monoisotopica: 213.115
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 3
  • Complessità: 193
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 35.2A^2
  • XLogP3: 2.7

Proprietà sperimentali

  • Densità: 1.1±0.1 g/cm3
  • Punto di ebollizione: 323.3±25.0 °C at 760 mmHg
  • Punto di infiammabilità: 146.7±16.4 °C
  • Indice di rifrazione: 1.581
  • PSA: 35.25
  • LogP: 4.19890
  • Pressione di vapore: 0.0±0.7 mmHg at 25°C

1-(4-Phenoxyphenyl)ethanamine Informazioni sulla sicurezza

1-(4-Phenoxyphenyl)ethanamine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
P321413-25mg
1-(4-Phenoxyphenyl)ethanamine
102077-19-0
25mg
$ 50.00 2022-06-03
TRC
P321413-50mg
1-(4-Phenoxyphenyl)ethanamine
102077-19-0
50mg
$ 70.00 2022-06-03
TRC
P321413-250mg
1-(4-Phenoxyphenyl)ethanamine
102077-19-0
250mg
$ 275.00 2022-06-03
Enamine
EN300-62843-0.05g
1-(4-phenoxyphenyl)ethan-1-amine
102077-19-0 85.0%
0.05g
$57.0 2025-02-20
Enamine
EN300-62843-0.1g
1-(4-phenoxyphenyl)ethan-1-amine
102077-19-0 85.0%
0.1g
$84.0 2025-02-20
Enamine
EN300-62843-0.25g
1-(4-phenoxyphenyl)ethan-1-amine
102077-19-0 85.0%
0.25g
$120.0 2025-02-20
Enamine
EN300-62843-0.5g
1-(4-phenoxyphenyl)ethan-1-amine
102077-19-0 85.0%
0.5g
$188.0 2025-02-20
Enamine
EN300-62843-1.0g
1-(4-phenoxyphenyl)ethan-1-amine
102077-19-0 85.0%
1.0g
$241.0 2025-02-20
Enamine
EN300-62843-2.5g
1-(4-phenoxyphenyl)ethan-1-amine
102077-19-0 85.0%
2.5g
$519.0 2025-02-20
Enamine
EN300-62843-5.0g
1-(4-phenoxyphenyl)ethan-1-amine
102077-19-0 85.0%
5.0g
$950.0 2025-02-20

1-(4-Phenoxyphenyl)ethanamine Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:102077-19-0)1-(4-Phenoxyphenyl)ethanamine
Numero d'ordine:A1223445
Stato delle scorte:in Stock
Quantità:1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 22:52
Prezzo ($):200
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:102077-19-0)1-(4-Phenoxyphenyl)ethanamine
A1223445
Purezza:99%
Quantità:1g
Prezzo ($):200
Email